3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine
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Overview
Description
3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that combines the structural features of both triazine and naphthyridine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both triazine and naphthyridine moieties in its structure imparts unique chemical and physical properties, making it a versatile compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-amino-1,8-naphthyridine. The reaction is carried out in a suitable solvent such as dioxane or dichloroethane, in the presence of a base like sodium carbonate, under reflux conditions . The reaction proceeds through the displacement of chlorine atoms in cyanuric chloride by the amino group of 2-amino-1,8-naphthyridine, resulting in the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation, which significantly reduces the reaction time and improves the yield and purity of the product . The use of microwave-assisted synthesis has been shown to enhance the thermal stability and physicochemical properties of the resulting compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like sodium carbonate or potassium carbonate, under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Triazines: Products formed by the replacement of chlorine atoms in the triazine ring with various nucleophiles.
Schiff Bases: Products formed by the condensation of the compound with aldehydes or ketones.
Scientific Research Applications
3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial, anticancer, and antiviral agent. Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for drug development.
Industrial Chemistry: It is used in the synthesis of various polymers and resins, which have applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its substrate, leading to a therapeutic effect.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted-1,3,5-Triazines: These compounds share the triazine core and exhibit similar reactivity and applications.
1,8-Naphthyridine Derivatives: Compounds with the naphthyridine moiety that have similar electronic properties and biological activities.
Uniqueness
3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of the triazine and naphthyridine moieties in a single molecule. This structural feature imparts a distinct set of chemical and physical properties, making it more versatile and effective in various applications compared to its individual components.
Properties
CAS No. |
60467-89-2 |
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Molecular Formula |
C11H8N6 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3-(1,3,5-triazin-2-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C11H8N6/c12-9-8(11-15-5-13-6-16-11)4-7-2-1-3-14-10(7)17-9/h1-6H,(H2,12,14,17) |
InChI Key |
QEQWLGBCGUHEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=NC=NC=N3 |
Origin of Product |
United States |
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